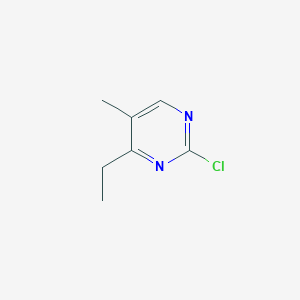

2-Chloro-4-ethyl-5-methylpyrimidine

Description

Significance of Pyrimidine (B1678525) Heterocycles in Contemporary Synthetic Chemistry

Pyrimidine, a six-membered heterocyclic aromatic ring with two nitrogen atoms at positions 1 and 3, is a fundamental core structure in a vast number of biologically active compounds and functional materials. Its derivatives are integral to life itself, forming the basis of the nucleobases uracil (B121893), thymine, and cytosine, which are essential components of nucleic acids (DNA and RNA). This inherent biological relevance has made the pyrimidine scaffold a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target.

The synthetic versatility of the pyrimidine ring allows for its incorporation into a wide range of molecules with diverse pharmacological properties, including anticancer, antiviral, anti-inflammatory, and antimicrobial agents. chemicalbook.com Beyond pharmaceuticals, pyrimidine derivatives are also crucial in the development of agrochemicals, such as herbicides and fungicides, due to their ability to interfere with biological pathways in plants and fungi. epo.org The development of new synthetic methodologies to create substituted pyrimidines is an ongoing area of research, driven by the constant demand for novel compounds with tailored properties.

Contextualizing Halogenated Pyrimidines within Chemical Transformation Paradigms

The introduction of a halogen atom onto the pyrimidine ring dramatically enhances its utility as a synthetic intermediate. Halogenated pyrimidines, such as 2-Chloro-4-ethyl-5-methylpyrimidine, are key substrates in a multitude of chemical transformations, most notably in transition-metal-catalyzed cross-coupling reactions. The carbon-halogen bond provides a reactive handle that can be selectively functionalized to form new carbon-carbon, carbon-nitrogen, or carbon-oxygen bonds.

The 2-chloro substituent on the pyrimidine ring is particularly significant. Due to the electron-deficient nature of the pyrimidine ring, the chlorine atom at the 2-position is activated towards nucleophilic aromatic substitution (SNAr) and is an excellent coupling partner in reactions like the Suzuki, Heck, and Buchwald-Hartwig amination. These reactions are foundational in modern organic synthesis, allowing for the modular construction of complex molecules from simpler, readily available starting materials. The reactivity of chloropyrimidines in such transformations allows chemists to introduce a wide variety of substituents, including aryl, alkyl, amino, and alkoxy groups, thereby generating libraries of novel compounds for screening and development. The palladium-catalyzed coupling of chloropyrimidines is a well-established and powerful tool for creating diverse molecular architectures. youtube.comyoutube.com

Overview of Academic Research Pertaining to this compound and Closely Related Pyrimidine Analogs

While specific academic literature on this compound is not extensively documented, a wealth of research exists for closely related analogs, providing a strong basis for understanding its potential reactivity and applications. Research on compounds like 2-chloro-4-methylpyrimidine (B15830) and ethyl 2-chloro-4-methylpyrimidine-5-carboxylate serves as a valuable proxy. nih.gov

For instance, 2-chloro-4-methylpyrimidine is a known intermediate in the synthesis of various biologically active molecules. guidechem.com Synthetic routes to this analog often start from readily available materials like 2,4-dichloropyrimidine (B19661). guidechem.com The chlorine at the 2-position can be displaced by various nucleophiles or participate in cross-coupling reactions. For example, it can be used to synthesize aminopyrimidine derivatives, which are common motifs in kinase inhibitors. guidechem.com

Similarly, research on ethyl 2-chloro-4-methylpyrimidine-5-carboxylate highlights the synthetic utility of the 2-chloro position. The presence of the ester group at the 5-position further allows for a range of chemical modifications. Studies on such analogs demonstrate that the 2-chloro group can be selectively displaced or coupled, leaving other parts of the molecule intact for subsequent transformations.

The general reactivity pattern observed for 2-chloropyrimidines suggests that this compound would be a valuable intermediate for introducing the 4-ethyl-5-methylpyrimidine scaffold into larger molecules. The ethyl and methyl groups on the ring can influence the compound's physical properties, such as solubility and lipophilicity, which are important considerations in drug design.

Below is a data table of closely related pyrimidine analogs and their known applications, which helps to contextualize the potential utility of this compound.

| Compound Name | CAS Number | Key Research Findings/Applications |

| 2-Chloro-4-methylpyrimidine | 13036-57-2 | Intermediate for the synthesis of aminopyrimidines and other biologically active compounds. guidechem.com |

| Ethyl 2-chloro-4-methylpyrimidine-5-carboxylate | 188781-08-0 | Versatile building block for creating more complex heterocyclic structures. |

| Ethyl 4-chloro-2-methylthio-5-pyrimidinecarboxylate | 5909-24-0 | Used in the synthesis of various substituted pyrimidines. sigmaaldrich.com |

| 2,4-Dichloropyrimidine | 3934-20-1 | Common starting material for the synthesis of substituted pyrimidines. chemicalbook.com |

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-4-ethyl-5-methylpyrimidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9ClN2/c1-3-6-5(2)4-9-7(8)10-6/h4H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZVIHMGIQQVEAX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC(=NC=C1C)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 2 Chloro 4 Ethyl 5 Methylpyrimidine and Its Congeners

Foundational Synthetic Routes to Halogenated Pyrimidine (B1678525) Scaffolds

The traditional synthesis of halogenated pyrimidines like 2-Chloro-4-ethyl-5-methylpyrimidine relies on a set of well-established chemical transformations. These foundational routes involve the initial formation of the core pyrimidine ring, followed by or incorporating the introduction of the necessary halogen and alkyl substituents.

Cyclization Reactions for Pyrimidine Ring Formation

The most common and versatile method for constructing the pyrimidine ring is the Pinner synthesis, which involves the condensation of a 1,3-dicarbonyl compound with an amidine or a related N-C-N synthon like urea (B33335) or guanidine. slideshare.net For the synthesis of the 4-ethyl-5-methylpyrimidine core, a logical precursor is 4-ethyl-5-methyl-pyrimidin-2-one (also known as 4-ethyl-5-methyl-2-hydroxypyrimidine).

This precursor can be synthesized via the cyclocondensation of a suitable β-dicarbonyl compound, such as 2-methyl-3-oxopentanal, with urea. In this reaction, the urea molecule provides the N1-C2-N3 fragment that reacts with the C4-C5-C6 fragment of the dicarbonyl compound to form the heterocyclic ring. The reaction is typically catalyzed by either acid or base. slideshare.net

Table 1: Illustrative Conditions for Pyrimidine Ring Cyclization

| Dicarbonyl Precursor | N-C-N Reagent | Catalyst/Solvent | Product | Yield | Reference |

|---|---|---|---|---|---|

| 1,3-Diketones | Arylhydrazines | N,N-dimethylacetamide (DMAc) | 1-Aryl-3,4,5-substituted pyrazoles* | 59-98% | google.com |

| Malononitrile | Methanol/Acetyl Chloride | - | 1,3-Dimethyl malonamidine dihydrochloride | High | google.com |

| β-Keto esters | Amidines | Acid or Base | Substituted Pyrimidines | Varies | slideshare.net |

Note: While this example forms a pyrazole, it illustrates the condensation of a 1,3-dicarbonyl system, a principle shared with pyrimidine synthesis.

Halogenation Techniques for Regioselective Chlorine Introduction

Once the pyrimidin-2-one precursor is formed, the hydroxyl group at the C2 position can be converted to a chlorine atom. This is a standard transformation in pyrimidine chemistry, most commonly achieved using a chlorinating agent such as phosphorus oxychloride (POCl₃). The reaction involves heating the pyrimidinone with POCl₃, sometimes in the presence of a tertiary amine like N,N-dimethylaniline. This method was famously used in the first total synthesis of thiamine. wikipedia.org

An alternative route to introduce the 2-chloro substituent is through a Sandmeyer-type reaction. This would begin with a 2-aminopyrimidine (B69317) precursor. The amino group is first treated with a nitrite (B80452) source, such as sodium nitrite, in the presence of a strong acid like hydrochloric acid to form a diazonium salt intermediate. Subsequent decomposition of this salt, often catalyzed by a copper(I) salt, yields the 2-chloropyrimidine (B141910). An improved process for preparing 2-chloropyrimidine from 2-aminopyrimidine utilizes zinc chloride in a non-polar solvent like methylene (B1212753) chloride. google.com

Table 2: Common Chlorination Reagents and Conditions

| Starting Material | Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Pyrimidin-2-one | POCl₃ | Heat | 2-Chloropyrimidine | Varies | wikipedia.org |

| 2-Aminopyrimidine | NaNO₂, HCl, ZnCl₂ | 5-10 °C | 2-Chloropyrimidine | Good | google.com |

| 2-Methylthio-4-chloro-pyrimidine-ethyl formate | SO₂Cl₂ | Methylene Dichloride | 2-Chloro-4-methoxy-pyrimidine-ethyl formate** | Varies | slideshare.net |

*Note: This represents a substitution of a methylthio group, but illustrates a chlorination method.

Alkylation Strategies for Pyrimidine Core Functionalization

While building the ring with the substituents already present is often more efficient, direct alkylation of the pyrimidine core is another foundational strategy. This is particularly useful when starting with a pre-formed halo- or dihalopyrimidine. For instance, a chloro-substituent on the pyrimidine ring can be replaced by an alkyl group via cross-coupling reactions.

A common approach involves the reaction of a chloropyrimidine with an organometallic reagent, such as a Grignard reagent (R-MgX) or an organolithium compound (R-Li), often in the presence of a transition metal catalyst. For example, 2,4-dichloropyrimidine (B19661) can be selectively alkylated at the 4-position using a Grignard reagent in the presence of an iron catalyst like Fe(acac)₃. This strategy allows for the regioselective introduction of alkyl groups onto the pyrimidine scaffold.

Advanced Synthetic Approaches to this compound and its Derivatives

Modern synthetic chemistry seeks to improve upon traditional methods by enhancing efficiency, selectivity, and environmental compatibility. Advanced strategies for preparing the title compound and its analogues focus on precise control over substituent placement and the use of modern technologies to accelerate reaction rates.

Regioselective Synthesis of Substituted Pyrimidines

Achieving the specific 2-chloro-4-ethyl-5-methyl substitution pattern requires a high degree of regiochemical control. The most straightforward strategy to ensure the correct placement of the ethyl and methyl groups at the C4 and C5 positions, respectively, is through the cyclization approach described in section 2.1.1. By starting with a 1,3-dicarbonyl compound that already contains the ethyl and methyl groups in the correct orientation (i.e., 2-methyl-3-oxopentanal), the subsequent ring closure with urea definitively establishes the desired 4,5-disubstituted pattern.

Alternatively, one could start with a multiply halogenated pyrimidine and perform sequential, regioselective substitutions. For example, studies on 2,4-dichloro-5-substituted pyrimidines have shown that the chlorine atom at the C4 position is generally more reactive towards nucleophilic aromatic substitution (SNAr) than the chlorine at C2. This allows for the selective introduction of a nucleophile at C4, followed by a different reaction at C2. nih.gov However, for introducing simple alkyl groups, this method can be less direct than building the ring from appropriately substituted precursors.

Exploration of Microwave-Assisted Synthesis for Enhanced Efficiency

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating a wide range of chemical reactions. The use of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and can improve product yields by minimizing the formation of side products.

Table 3: Examples of Microwave-Assisted Pyrimidine Synthesis

| Reaction Type | Reactants | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Three-Component Condensation | 2-Aminothiazole, Aldehyde, Ethyl acetoacetate | 350W, 80°C, 30 min | Thiazolo[3,2-a]pyrimidine derivative | 89% | Current time information in Bangalore, IN. |

| SNAr | 2,4-Dichloro-5-bromopyrimidine, Aniline (B41778) | 160°C | 2-Anilino-5-bromo-4-chloropyrimidine | 8-72% | nih.gov |

| Three-Component Condensation | 5-Aminopyrazole-4-carboxylates, Trimethyl orthoformate, Primary amine | EtOH, Microwave | Pyrazolo[3,4-d]pyrimidin-4-ones | 60-85% | google.com |

Continuous Flow Processes in Pyrimidine Synthesis

Continuous flow chemistry has emerged as a transformative technology in chemical synthesis, offering significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and greater scalability. In the context of pyrimidine synthesis, flow processes have demonstrated the potential for significantly reduced reaction times and comparable or even improved yields compared to batch methods. researchgate.net

The application of continuous flow technology allows for precise control over reaction parameters such as temperature, pressure, and residence time, which is crucial for optimizing the synthesis of complex molecules like substituted pyrimidines. nih.gov For instance, multicomponent reactions, which are highly efficient for building molecular complexity, can be effectively translated from batch to continuous flow conditions, often with improved regioselectivity and dramatically shorter reaction times. vapourtec.com Research has shown that three-component syntheses of fused imidazo[1,2-α]pyrimidines under continuous flow conditions yield comparable results to batch processes but with significant time savings. vapourtec.com

Various catalytic systems, including those based on iron and copper, have been successfully employed in the continuous flow synthesis of substituted pyrimidines. researchgate.net These methods often exhibit good functional group tolerance and are applicable to gram-scale production, highlighting their potential for industrial applications. researchgate.net The integration of technologies such as multi-objective Bayesian optimization with active learning can further accelerate the optimization of reaction conditions in continuous flow systems, simultaneously improving yield and production rates. nih.gov

Industrial Scale Synthesis and Process Optimization Research

The transition from laboratory-scale synthesis to large-scale industrial production of pyrimidine derivatives like this compound presents a unique set of challenges and opportunities. Key areas of focus in industrial process chemistry include the development of economically viable and high-yield production methods, as well as the implementation of automation and precision control systems.

Development of Economically Viable and High-Yield Production Methods

Furthermore, the development of one-pot, multicomponent reactions is a highly sought-after strategy in industrial synthesis due to its inherent atom economy and reduced operational complexity. organic-chemistry.orgmdpi.com The use of readily available and inexpensive starting materials is also a critical consideration. For instance, methods utilizing dinitrogen and carbon as fundamental building blocks for the pyrimidine core represent a significant step towards more sustainable and cost-effective production.

The table below highlights key considerations and strategies for developing economically viable and high-yield production methods for pyrimidine derivatives.

| Strategy | Key Advantages | Relevant Research Findings |

| Solid-Phase Synthesis | Simplified purification, direct scalability, potentially higher yields. | Can be scaled up directly on solid support with excellent yields and high purity. acs.orgacs.org |

| Multicomponent Reactions | High atom economy, reduced operational complexity, increased efficiency. | Enables the synthesis of diverse pyrimidine derivatives in a single step. organic-chemistry.orgmdpi.com |

| Use of Inexpensive Starting Materials | Reduced overall production cost. | Synthesis from dinitrogen and carbon offers a cost-effective route. |

| Microwave-Assisted Synthesis | Accelerated reaction times, improved yields. nih.gov | Significantly enhances reactivity and facilitates rapid cyclization. nih.govnih.govacs.org |

Automation and Precision Control in Large-Scale Pyrimidine Manufacturing

Automation and precision control are critical for ensuring the safety, consistency, and efficiency of large-scale chemical manufacturing. deskera.comdeskera.com In the context of pyrimidine synthesis, the implementation of automated systems can lead to significant improvements in process robustness and product quality. youtube.com

High-precision control of reaction parameters, such as temperature, is essential for preventing side reactions and maximizing yield. eurotherm.com Advanced process control systems, incorporating features like statistical process control (SPC), can monitor and control the manufacturing process in real-time, identifying and correcting deviations before they lead to out-of-spec products. deskera.com Computer vision and neural networks are also emerging as powerful tools for high-precision quality control, capable of identifying defects with high accuracy. cvisionlab.com

| Technology | Application in Pyrimidine Manufacturing | Key Benefits |

| Precision PID Control | Tight control of reaction temperature to minimize overshoot and stabilize the process. eurotherm.com | Wasted time and energy reduction, fewer defects, and less scrap product. eurotherm.com |

| Statistical Process Control (SPC) | Real-time monitoring and control of manufacturing processes to identify variations. deskera.com | Prevention of defects before they occur and identification of areas for improvement. deskera.com |

| Computer Vision & Neural Networks | High-precision inspection for quality control of the final product. cvisionlab.com | High accuracy in defect identification, even on complex surfaces. cvisionlab.com |

| Automated Guided Vehicles (AGVs) | Automated material handling and transport within the manufacturing facility. google.com | Increased efficiency and reduced reliance on manual labor. |

| High-Throughput Experimentation (HTE) | Rapid screening of catalysts, solvents, and reaction conditions. youtube.com | Accelerated process development and identification of optimal synthesis routes. youtube.com |

Analysis of Patent Literature for this compound Synthetic Routes

A comprehensive analysis of the patent literature provides valuable insights into the established and emerging synthetic routes for this compound and its structural analogs. Patents often disclose practical and scalable methods that have been optimized for industrial production.

While a direct patent for the synthesis of this compound was not identified in the initial search, the patent literature for related compounds, such as 2-chloro-5-methylpyridine (B98176) and other substituted pyrimidines, reveals common synthetic strategies. justia.comgoogle.com These often involve multi-step sequences starting from readily available precursors.

For instance, the synthesis of 2-chloro-5-methylpyridine has been described starting from beta-picoline or through a more complex route involving the condensation of propionaldehyde (B47417) and an acrylic ester. google.com Chlorination is a key step in many of these syntheses, often employing reagents like phosphorus oxychloride.

Patents for the synthesis of other chloro-substituted pyrimidines and pyridines highlight various approaches, including:

The use of 2-amino-4-methylpyridine (B118599) as a starting material, followed by chlorination steps. google.com

The reaction of 2-alkoxy-5-alkoxymethyl-pyridine derivatives with a chlorinating agent like phosphorus(V) chloride. google.com

These patented methods underscore the importance of chlorination reactions and the strategic use of functional group interconversions to arrive at the desired product. The choice of starting materials and reagents is often dictated by cost, availability, and the desire to minimize the formation of unwanted byproducts.

Chemical Reactivity and Transformation Studies of 2 Chloro 4 Ethyl 5 Methylpyrimidine

Nucleophilic Substitution Reactions at the Pyrimidine (B1678525) Core

The presence of a chlorine atom at the C2 position and the electron-deficient nature of the pyrimidine ring make 2-Chloro-4-ethyl-5-methylpyrimidine susceptible to nucleophilic aromatic substitution (SNAr) reactions.

Substitution at the C2-Chloro Position with Various Nucleophiles

The C2-chloro group is the primary site for nucleophilic attack due to the strong electron-withdrawing effect of the two adjacent nitrogen atoms. A variety of nucleophiles can displace the chloride ion, leading to a diverse range of substituted pyrimidines. While specific studies on this compound are not extensively detailed in the provided search results, the reactivity of similar chloropyrimidines provides a strong basis for predicting its behavior. For instance, studies on analogous compounds like ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate show that nucleophiles such as dimethylamine, sodium phenoxide, and sodium thiophenoxide readily displace the chloro group. rsc.org It is therefore highly probable that this compound would react in a similar fashion with a range of O-, N-, and S-centered nucleophiles.

| Nucleophile | Expected Product | Reaction Conditions |

|---|---|---|

| RO⁻ (e.g., CH₃O⁻) | 2-Alkoxy-4-ethyl-5-methylpyrimidine | Typically requires a corresponding alcohol as solvent and a base (e.g., NaH) or the sodium alkoxide itself. |

| R₂NH (e.g., (CH₃)₂NH) | 2-(Dialkylamino)-4-ethyl-5-methylpyrimidine | Often carried out in a polar aprotic solvent, sometimes with heating. |

| RS⁻ (e.g., PhS⁻) | 2-(Alkylthio/Arylthio)-4-ethyl-5-methylpyrimidine | Generated in situ from the corresponding thiol and a base. |

Reactivity at Other Electrophilic Centers (e.g., C4)

While the C2 position is the most reactive towards nucleophiles, the C4 position also represents an electrophilic center. The ethyl group at C4 and the methyl group at C5 are electron-donating, which slightly deactivates the C4 position towards nucleophilic attack compared to an unsubstituted C4. However, under forcing conditions or with highly reactive nucleophiles, substitution at C4 could potentially occur, although this is less common than substitution at C2. In related pyrimidine systems, the relative reactivity of different chloro-substituted positions has been a subject of investigation. rsc.org For this compound, the primary reaction pathway will overwhelmingly favor substitution at the C2 position.

Electronic and Steric Effects on Nucleophilic Aromatic Substitution (SNAr)

The facility of the SNAr reaction on the pyrimidine ring is governed by both electronic and steric factors.

Electronic Effects: The two ring nitrogen atoms significantly lower the electron density of the pyrimidine ring, making it highly susceptible to nucleophilic attack. This is the primary reason for the high reactivity of the C2 and C4 positions. The ethyl group at C4 and the methyl group at C5 are alkyl groups, which are weakly electron-donating through an inductive effect. This electron donation slightly reduces the electrophilicity of the pyrimidine ring compared to an unsubstituted pyrimidine. However, the powerful electron-withdrawing effect of the ring nitrogens still dominates, ensuring that the C2-chloro group remains highly activated towards substitution.

Steric Effects: The ethyl group at the C4 position and the methyl group at the C5 position can exert some steric hindrance. For a nucleophile to attack the C2 position, it must approach from a trajectory that is not impeded by these adjacent alkyl groups. While these groups are not excessively bulky, they could potentially influence the rate of reaction, especially with larger, more sterically demanding nucleophiles. The approach to the C4 position would be similarly influenced by the adjacent ethyl group.

Transition Metal-Catalyzed Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. This compound is an excellent substrate for such transformations, with the C-Cl bond serving as a handle for catalytic activation.

Suzuki-Miyaura Coupling for Carbon-Carbon Bond Formation

The Suzuki-Miyaura coupling is a versatile method for creating C-C bonds by reacting an organoboron compound with a halide or triflate, catalyzed by a palladium complex. nih.govlibretexts.org This reaction is widely used in the synthesis of biaryl and heteroaryl-aryl compounds. this compound can be effectively coupled with various aryl- or heteroarylboronic acids or their esters to introduce new carbon substituents at the C2 position.

The general mechanism involves the oxidative addition of the chloropyrimidine to a Pd(0) catalyst, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and can be tailored for specific substrates. nih.gov

| Boronic Acid/Ester | Catalyst/Ligand | Base | Expected Product |

|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ or Pd(OAc)₂/SPhos | K₂CO₃ or Cs₂CO₃ | 4-Ethyl-5-methyl-2-phenylpyrimidine |

| 3-Thienylboronic acid | PdCl₂(dppf) | Na₂CO₃ | 4-Ethyl-5-methyl-2-(3-thienyl)pyrimidine |

| 4-Pyridylboronic acid | Pd₂(dba)₃/XPhos | K₃PO₄ | 2-(4-Pyridyl)-4-ethyl-5-methylpyrimidine |

Buchwald-Hartwig Amination for Carbon-Nitrogen Bond Construction

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl or heteroaryl halide and an amine. wikipedia.org This reaction has become a cornerstone of modern synthetic chemistry for the preparation of anilines and other N-arylated compounds. beilstein-journals.orglibretexts.org this compound is a suitable electrophilic partner for this reaction, allowing for the introduction of a wide range of primary and secondary amines at the C2 position.

The catalytic cycle is similar to that of the Suzuki-Miyaura coupling, involving oxidative addition of the chloropyrimidine to the palladium catalyst, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to give the aminated pyrimidine and regenerate the Pd(0) catalyst. libretexts.org The selection of the appropriate palladium precursor, phosphine (B1218219) ligand, and base is critical for the success of the reaction. beilstein-journals.org

| Amine | Catalyst/Ligand | Base | Expected Product |

|---|---|---|---|

| Aniline (B41778) | Pd₂(dba)₃/BINAP | NaOt-Bu | N-(4-Ethyl-5-methylpyrimidin-2-yl)aniline |

| Morpholine | Pd(OAc)₂/Xantphos | Cs₂CO₃ | 4-(4-Ethyl-5-methylpyrimidin-2-yl)morpholine |

| Benzylamine | PdCl₂(dppf) | K₃PO₄ | N-Benzyl-4-ethyl-5-methylpyrimidin-2-amine |

Other Cross-Coupling Methodologies Involving Halogenated Pyrimidines

Beyond the more common palladium-catalyzed reactions, other transition metals have proven effective in facilitating cross-coupling reactions of halogenated pyrimidines. These alternative methodologies offer different reactivity profiles and can be advantageous under specific conditions.

Cobalt-Catalyzed Cross-Coupling: A notable alternative involves the use of cobalt catalysts. For instance, a cobalt-catalyzed cross-coupling reaction has been reported for the synthesis of 2-aryldiazines from the reaction of 2-chloropyrimidines or 2-chloropyrazines with in situ prepared arylzinc halides. nih.gov This method utilizes the same cobalt halide as a catalyst for both the formation of the organozinc reagent and the subsequent coupling step, operating under mild conditions with zinc dust. nih.gov This approach provides a practical alternative to traditional methods for creating 2-aryldiazines with satisfactory to high yields. nih.gov

Nickel-Catalyzed Cross-Electrophile Coupling: Nickel catalysis has been explored for the cross-coupling of two different electrophiles, such as 2-chloropyridines and alkyl bromides. While not directly involving pyrimidines, this methodology for the synthesis of 2-alkylated pyridines is relevant due to the structural similarities between pyridine (B92270) and pyrimidine heterocycles. This approach avoids the pre-synthesis of organometallic reagents, which can limit functional group compatibility. The reaction is typically conducted in DMF solvent at a high concentration, using a rigid bathophenanthroline (B157979) ligand.

Suzuki Cross-Coupling Reactions: The Suzuki cross-coupling reaction is a versatile method for forming carbon-carbon bonds. In the context of pyrimidines, 5-pyrimidylboronic acid and 2-methoxy-5-pyrimidylboronic acid have been synthesized and subsequently used in Suzuki cross-coupling reactions with various heteroaryl halides. These reactions, typically catalyzed by a palladium complex like Pd(PPh₃)₂Cl₂ in the presence of a base such as sodium carbonate, yield a range of heteroarylpyrimidines. It has been observed that using 2-chloropyrimidine (B141910) can lead to higher yields compared to 2-bromopyrimidine (B22483) in certain Suzuki reactions.

Table 1: Examples of Cross-Coupling Reactions with Halogenated Pyrimidines and Analogs

| Reaction Type | Halogenated Substrate | Coupling Partner | Catalyst System | Product Type | Reference |

|---|---|---|---|---|---|

| Cobalt-Catalyzed | 2-Chloropyrimidine | Arylzinc halides | Cobalt halide / Zn dust | 2-Aryldiazines | nih.gov |

| Nickel-Catalyzed | 2-Chloropyridines | Alkyl bromides | NiBr₂·3H₂O / Bathophenanthroline | 2-Alkylated pyridines | |

| Suzuki Coupling | 2-Chloropyrimidine | Pyridylboronic acids | Pd(PPh₃)₂Cl₂ / Na₂CO₃ | Bipyrimidines |

Electrophilic and Radical Reactions on the Pyrimidine Ring System

The electronic nature of the pyrimidine ring, with its two electron-withdrawing nitrogen atoms, significantly influences its reactivity towards electrophiles and radicals.

Electrophilic Substitution: The pyrimidine ring is inherently electron-deficient, which makes electrophilic substitution reactions challenging compared to benzene. researchgate.netbhu.ac.in The nitrogen atoms decrease the nucleophilicity of the ring carbons and are themselves susceptible to protonation under the strongly acidic conditions often required for electrophilic substitution. bhu.ac.inslideshare.net Consequently, electrophilic attack on unactivated pyrimidines is of little synthetic importance. bhu.ac.in

However, substitution is possible, preferentially occurring at the C-5 position, which is the most electron-rich carbon in the ring. researchgate.netslideshare.net The presence of activating, electron-donating groups (e.g., -NH₂, -OH) on the ring can restore some of the π-electron density and facilitate electrophilic substitution at C-5. researchgate.net For example, the nitration of 2-pyrimidone can be achieved, and with doubly activated systems, nitration can proceed without heating. bhu.ac.in

Radical Reactions: Halogenated pyrimidines can participate in radical reactions. For instance, the exposure of solid pyrimidines, such as 5-fluorouracil (B62378) and 5-chlorouracil, to sodium atoms can lead to the abstraction of the halogen to form a uracil (B121893) radical. duke.edu In some halogenation reactions of pyrazolo[1,5-a]pyrimidines, the addition of radical scavengers like TEMPO did not completely suppress the formation of the product, suggesting that the reaction may not proceed through a radical pathway. rsc.orgnih.gov The mutagenicity of 2-chloropyridine (B119429) in the presence of metabolic activation has been studied, with suggestions that it might be caused by hydroxyl radicals or other intracellularly generated species. nih.gov

Oxidation and Reduction Transformations of this compound Derivatives

The substituents on the pyrimidine ring, including the chloro group, can undergo various oxidation and reduction reactions.

Oxidation: The nitrogen atoms in the pyrimidine ring can be oxidized. For example, 2-chloropyridine can be oxidized to 2-chloropyridine-N-oxide. nih.govwikipedia.org A controllable process for the dechlorination of chloropyridines involves an initial N-oxidation step. In this process, peroxymonocarbonate ion (HCO₄⁻) acts as a selective oxidant, converting the chloropyridine to its N-oxide intermediate, which subsequently undergoes nucleophilic dechlorination by the hydroperoxide anion (HO₂⁻). This pyridine N-oxidation was found to significantly lower the energy barrier for the dechlorination process.

Reduction: The chloro substituent on a pyrimidine ring can be removed through reductive dehalogenation. Several methods have been investigated for this transformation. oregonstate.edu

Metallic Zinc: 2-Amino-4-chloropyrimidine has been reduced using finely divided metallic zinc in an aqueous alkaline solution. oregonstate.edu

Raney Nickel: Dehalogenation can be achieved with Raney nickel, often in an ammoniacal alcoholic medium. oregonstate.edu

Catalytic Reduction: Palladium catalysts are effective for the catalytic reduction of chloropyrimidines. For instance, 2-chloropyrimidine can be reduced using palladium-strontium carbonate or palladium-barium sulfate (B86663) catalysts in the presence of a hydrogen chloride acceptor like magnesium oxide. oregonstate.edu It is crucial to stop the reaction after the theoretical amount of hydrogen has been absorbed to prevent further reduction of the pyrimidine ring itself. oregonstate.edu

Table 2: Summary of Oxidation and Reduction Reactions

| Transformation | Substrate Type | Reagents | Product Type | Reference |

|---|---|---|---|---|

| Oxidation | 2-Chloropyridine | Peroxymonocarbonate ion (HCO₄⁻) | 2-Chloropyridine-N-oxide | |

| Reduction | 2-Amino-4-chloropyrimidine | Zinc metal | 2-Aminopyrimidine (B69317) | oregonstate.edu |

| Reduction | 5-Bromo-2-methylthiopyrimidine | Raney Nickel | 2-Methylpyrimidine | oregonstate.edu |

| Reduction | 2-Chloropyrimidine | H₂, Pd-SrCO₃, MgO | Pyrimidine | oregonstate.edu |

Mechanistic Investigations of Ring Transformation and Rearrangement Processes

The pyrimidine ring can undergo fascinating transformations and rearrangements, often proceeding through complex mechanistic pathways.

A significant mechanism in the nucleophilic substitution of halogenated azaaromatics is the SN(ANRORC) mechanism, which stands for A ddition of the N ucleophile, R ing O pening, and R ing C losure. acs.org This pathway is distinct from the more common SNAr (addition-elimination) mechanism and involves a ring transformation.

The SN(ANRORC) mechanism has been extensively studied in the reactions of substituted pyrimidines with strong nucleophiles like metal amides (e.g., sodium amide) in liquid ammonia. For example, in the reaction of 4-phenyl-6-bromopyrimidine with sodium amide, the primary product is 4-phenyl-6-aminopyrimidine. Isotopic labeling studies have confirmed that a ring-opening and ring-closure sequence occurs, where one of the ring nitrogen atoms is displaced by the nitrogen from the amide nucleophile. The replacement of the chlorine atom in 2-chloro-4-phenylpyrimidine (B78434) with an amino group in a KNH₂-NH₃ system at low temperatures also proceeds via the SN(ANRORC) mechanism. nih.gov

Besides the SN(ANRORC) mechanism, pyrimidine derivatives can undergo other types of rearrangements.

Dimroth Rearrangement: This is a common rearrangement in aza-heterocycles, involving the translocation of two heteroatoms within the heterocyclic system. It is often an undesired side reaction that can occur under basic, acidic, or photo-activated conditions, potentially leading to structural misassignments of products. The rate of the Dimroth rearrangement is often pH-dependent. Mechanistic studies suggest it can proceed through the addition of a hydroxide (B78521) ion followed by ring opening.

Vilsmeier-Haack Reaction Induced Rearrangement: Substituted pyrimidin-4-ones have been observed to undergo rearrangement when subjected to the Vilsmeier-Haack reagent. epa.gov For example, a spiro derivative of a quinazolin-4(3H)-one, which is structurally analogous to pyrimidin-4-ones, rearranges to form a pyrrolo[3,4-d]pyrimidin-4-one derivative. epa.gov

Isopyrimidine to Pyrimidine Rearrangement: Isopyrimidines, which can be formed from the oxidation of pyrimidine radicals, can rearrange to form the corresponding pyrimidines. rsc.org The kinetics of this rearrangement have been studied, and it is found to be catalyzed by protons. rsc.org

Pyrimidine to s-Triazine Rearrangement: A novel rearrangement has been reported where pyrimidines can be converted to s-triazines. acs.org

Computational and Theoretical Chemistry Studies of 2 Chloro 4 Ethyl 5 Methylpyrimidine

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving the Schrödinger equation, albeit with approximations, these methods provide a detailed picture of the electron distribution and energy levels, which in turn dictate the molecule's chemical behavior.

HOMO-LUMO Analysis for Frontier Molecular Orbital Theory and Reaction Prediction

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of molecules. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability; a larger gap suggests higher stability and lower chemical reactivity. aimspress.com

For 2-Chloro-4-ethyl-5-methylpyrimidine, the HOMO is expected to be located primarily on the pyrimidine (B1678525) ring and the electron-donating ethyl and methyl groups. The LUMO, conversely, would likely be distributed over the electron-withdrawing chloro-substituted carbon and the pyrimidine ring. A hypothetical HOMO-LUMO analysis, based on calculations for similar pyrimidine derivatives, is presented below. irjweb.comresearchgate.net

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound

| Parameter | Energy (eV) |

| HOMO Energy | -6.85 |

| LUMO Energy | -1.23 |

| HOMO-LUMO Gap | 5.62 |

Note: These values are illustrative and would need to be confirmed by specific DFT calculations for this molecule.

Natural Bond Orbital (NBO) Analysis for Charge Delocalization and Molecular Stability

Natural Bond Orbital (NBO) analysis provides a chemist-friendly interpretation of the wavefunction in terms of localized bonds, lone pairs, and intermolecular interactions. researchgate.netuni-muenchen.de It is particularly useful for understanding charge delocalization and the stabilizing effects of hyperconjugation. researchgate.net In this compound, NBO analysis would reveal the nature of the C-Cl bond, the delocalization of electron density within the pyrimidine ring, and the interactions between the ring and its substituents.

Table 2: Illustrative NBO Analysis - Key Donor-Acceptor Interactions for this compound

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |

| LP (N1) | π(C2=N3) | ~15-20 |

| π (C4=C5) | π(C2=N3) | ~10-15 |

| σ (C-H of ethyl) | σ*(C4-C5) | ~2-5 |

Note: The notation LP represents a lone pair, and π and σ* represent antibonding orbitals. The values are representative examples.*

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. researchgate.net It is calculated by mapping the electrostatic potential onto the electron density surface. The MEP map is color-coded to indicate regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, susceptible to nucleophilic attack).

For this compound, the MEP map would likely show a region of high negative potential around the nitrogen atoms of the pyrimidine ring due to their lone pairs. The area around the hydrogen atoms of the ethyl and methyl groups, as well as the region opposite the C-Cl bond, would exhibit a positive potential. This information is invaluable for predicting how the molecule will interact with other molecules, such as substrates or biological targets. nih.gov

Conformational Analysis and Exploration of Potential Energy Surfaces

The ethyl group in this compound is not rigid and can rotate around the C-C single bond. This rotation gives rise to different spatial arrangements, known as conformations, each with a specific potential energy. Conformational analysis aims to identify the stable conformations (energy minima) and the energy barriers between them (transition states). nih.govkhanacademy.org

By systematically rotating the dihedral angle of the ethyl group and calculating the energy at each step, a potential energy surface can be generated. This analysis would likely reveal that staggered conformations are more stable than eclipsed conformations due to reduced steric hindrance. Understanding the preferred conformation is crucial as the three-dimensional shape of a molecule often dictates its biological activity and physical properties.

Theoretical Modeling of Reaction Pathways and Transition States

Computational chemistry can be used to model the entire course of a chemical reaction, from reactants to products, through the transition state. researchgate.net This involves locating the transition state structure on the potential energy surface and calculating its energy, which corresponds to the activation energy of the reaction.

For this compound, a common reaction would be nucleophilic aromatic substitution at the C2 position, displacing the chloride ion. Theoretical modeling could investigate the mechanism of this reaction with various nucleophiles. By calculating the energy profile of the reaction pathway, one can predict the feasibility and rate of the reaction. This approach is instrumental in designing and optimizing synthetic routes.

Application of First-Principles Calculations for Spectroscopic Property Prediction

First-principles calculations, such as Density Functional Theory (DFT), can predict various spectroscopic properties, including vibrational (infrared and Raman) and nuclear magnetic resonance (NMR) spectra. nih.gov These theoretical predictions are highly valuable for interpreting experimental spectra and confirming the structure of a synthesized compound.

For this compound, DFT calculations could predict the characteristic vibrational frequencies for the C-Cl stretch, the pyrimidine ring modes, and the C-H vibrations of the ethyl and methyl groups. Similarly, the chemical shifts of the different carbon and hydrogen atoms in the NMR spectrum can be calculated. Comparing these theoretical spectra with experimental data provides a powerful method for structural elucidation.

Applications of 2 Chloro 4 Ethyl 5 Methylpyrimidine As a Versatile Synthetic Building Block

Precursor in the Synthesis of Complex Heterocyclic Compounds

The utility of 2-chloropyrimidines as precursors for more complex heterocyclic structures is a cornerstone of their application in synthetic chemistry. The chlorine atom at the 2-position is a labile leaving group, susceptible to nucleophilic substitution, which is a primary strategy for derivatization.

Fused pyrimidine (B1678525) systems are prevalent in medicinal chemistry and are known to exhibit a wide range of pharmacological activities. While specific examples utilizing 2-Chloro-4-ethyl-5-methylpyrimidine are not documented, the general strategy involves the introduction of a bifunctional nucleophile that can react with the chloropyrimidine and subsequently undergo an intramolecular cyclization.

For instance, a common approach is the reaction of a 2-chloropyrimidine (B141910) with a compound containing both an amino and a hydroxyl or thiol group. The initial nucleophilic substitution at the C2 position, followed by a cyclization event, can lead to the formation of fused systems like pyrimido-oxazines or pyrimido-thiazines. The ethyl and methyl substituents on the pyrimidine ring of this compound would be expected to influence the reactivity and solubility of the starting material and the final fused product.

The reactivity of the 2-chloro group allows for the introduction of a wide variety of substituents, thereby providing access to a diverse range of chemical scaffolds. Nucleophilic aromatic substitution (SNAr) is the most common reaction pathway.

Key derivatization reactions for 2-chloropyrimidines include:

Amination: Reaction with primary or secondary amines to yield 2-aminopyrimidine (B69317) derivatives. These reactions are fundamental in the synthesis of many biologically active compounds.

Alkoxylation/Aryloxylation: Substitution with alcohols or phenols to form 2-alkoxy or 2-aryloxypyrimidines.

Thiolation: Displacement of the chlorine with thiols to produce 2-thiopyrimidine derivatives.

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling, can be employed to form carbon-carbon bonds at the 2-position, linking the pyrimidine ring to other aryl or alkyl groups.

While no specific examples for this compound are published, these established methods for related 2-chloropyrimidines would likely be applicable.

Intermediate in Advanced Chemical Research and Development

In the context of advanced chemical research, this compound would be considered a heterocyclic building block. Its value lies in its potential for systematic modification, allowing researchers to create libraries of related compounds for screening purposes. The ethyl and methyl groups provide specific steric and electronic properties that can be used to probe structure-activity relationships in newly developed chemical entities. The lack of extensive literature on this specific compound may also make it an attractive starting material for exploratory synthesis programs aiming to create novel chemical matter.

Role in Agrochemical Compound Design and Synthesis (excluding biological efficacy)

The pyrimidine ring is a key component in a number of commercial herbicides and fungicides. The design of new agrochemicals often involves the synthesis and evaluation of numerous analogues of a lead compound. This compound could serve as a strategic intermediate in this process. For example, the synthesis of novel pyrimidine-based herbicides often involves the displacement of a 2-chloro substituent with a variety of amine or phenoxide moieties. The specific ethyl and methyl substitution pattern of this compound would allow for the creation of unique analogues for testing.

A general synthetic route in agrochemical research could involve the reaction of this compound with a substituted aniline (B41778) or phenol (B47542) to generate a library of potential new active ingredients.

Strategic Intermediate in Pharmaceutical Lead Generation (excluding clinical data)

Pyrimidine derivatives are of immense interest in pharmaceutical research due to their presence in numerous approved drugs, including anticancer agents and antivirals. chemicalbook.com The 2-chloropyrimidine moiety is a common starting point for the synthesis of kinase inhibitors, where the pyrimidine ring often acts as a hinge-binding motif.

The process of lead generation in drug discovery requires the synthesis of many structurally related compounds to optimize potency, selectivity, and pharmacokinetic properties. This compound represents a unique starting material for such endeavors. The chlorine atom provides a handle for introducing various functional groups that can interact with biological targets. The ethyl and methyl groups can modulate the compound's lipophilicity and steric profile, which are critical parameters for drug-likeness. While no specific clinical candidates have been reported to originate from this compound, its potential as a building block in the synthesis of new pharmaceutical leads is inferred from the well-established role of substituted 2-chloropyrimidines in medicinal chemistry. nih.gov

Advanced Analytical Methodologies for the Characterization of 2 Chloro 4 Ethyl 5 Methylpyrimidine

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is the cornerstone for determining the molecular architecture of 2-Chloro-4-ethyl-5-methylpyrimidine. By examining the interaction of the molecule with electromagnetic radiation, these methods provide a detailed fingerprint of its atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H, ¹³C) and 2D (COSY, HSQC)

Nuclear Magnetic Resonance (NMR) spectroscopy offers unparalleled insight into the carbon-hydrogen framework of the molecule. One-dimensional (1D) techniques like ¹H and ¹³C NMR provide primary information on the chemical environment of the hydrogen and carbon atoms, respectively.

In the ¹H NMR spectrum, the protons of the ethyl group at position 4 would characteristically appear as a quartet for the methylene (B1212753) (-CH2-) group and a triplet for the terminal methyl (-CH3) group, due to spin-spin coupling. The methyl group at position 5 would be observed as a singlet, and the lone proton at position 6 on the pyrimidine (B1678525) ring would also produce a singlet.

The ¹³C NMR spectrum reveals the chemical shifts of all unique carbon atoms. The carbons of the pyrimidine ring are typically found in the downfield region of the spectrum, with the carbon atom bonded to the electronegative chlorine atom (C2) being significantly deshielded. The carbons of the ethyl and methyl substituents would appear in the upfield region.

Two-dimensional (2D) NMR experiments are employed to resolve complex structural questions. Correlation Spectroscopy (COSY) maps the coupling relationships between protons, confirming, for example, the connectivity within the ethyl group. Heteronuclear Single Quantum Coherence (HSQC) correlates each proton with its directly attached carbon atom, allowing for definitive assignment of the signals in both the ¹H and ¹³C spectra.

| Position | Atom Type | Predicted ¹H Chemical Shift (ppm, Multiplicity, J in Hz) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|---|

| 6 | Pyrimidine-H | ~8.4 (s, 1H) | ~157 |

| 4-CH₂ | Ethyl | ~2.8 (q, 2H, J=7.6) | ~29 |

| 4-CH₃ | Ethyl | ~1.3 (t, 3H, J=7.6) | ~14 |

| 5-CH₃ | Methyl | ~2.3 (s, 3H) | ~16 |

| 2 | Pyrimidine-C-Cl | - | ~161 |

| 4 | Pyrimidine-C-Ethyl | - | ~172 |

| 5 | Pyrimidine-C-Methyl | - | ~125 |

Note: Values are estimations based on data from structurally similar pyrimidine derivatives and may vary based on solvent and experimental conditions.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is crucial for unequivocally confirming the elemental formula of this compound (C₇H₉ClN₂). By measuring the mass-to-charge ratio (m/z) of the molecular ion to a very high degree of accuracy (typically within 5 ppm), HRMS can distinguish it from other compounds with the same nominal mass. A key feature in the mass spectrum of a chlorine-containing compound is the presence of an isotopic peak (M+2) at two mass units higher than the molecular ion peak (M+), with an intensity ratio of approximately 3:1, reflecting the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. chemguide.co.uklibretexts.org

Fragmentation analysis provides further structural confirmation. Upon ionization, the molecule breaks into characteristic fragments. For this compound, common fragmentation pathways would include the loss of the chlorine atom, the ethyl group, or a hydrogen cyanide (HCN) molecule, a common fragmentation for pyrimidine rings.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and its complementary technique, Raman spectroscopy, are used to identify the functional groups within a molecule by probing their characteristic vibrational frequencies.

The IR spectrum of this compound would display several key absorption bands. These include C-H stretching vibrations from the aromatic pyrimidine ring and the aliphatic ethyl and methyl groups. The C=N and C=C stretching vibrations of the pyrimidine ring are expected in the 1600-1400 cm⁻¹ region. The C-Cl stretching vibration typically appears in the 850-550 cm⁻¹ range, providing direct evidence of the chlorine substituent. elixirpublishers.com

Raman spectroscopy is particularly useful for observing the symmetric vibrations of the pyrimidine ring, which may be weak or inactive in the IR spectrum.

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are vital for separating the target compound from impurities, starting materials, and by-products, thereby enabling both purity assessment and quantitative analysis.

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is the predominant method for determining the purity and concentration of this compound. A reversed-phase HPLC setup is typically employed, utilizing a nonpolar stationary phase, such as a C18 column. nih.govnih.gov

The mobile phase generally consists of a mixture of water (often with a buffer like ammonium (B1175870) formate) and an organic solvent such as acetonitrile (B52724) or methanol. nih.govsigmaaldrich.com The components of the sample are separated based on their differential partitioning between the stationary and mobile phases. Detection is commonly achieved using a UV detector, as the pyrimidine ring is an effective chromophore. The retention time of the compound under specific conditions serves as a qualitative identifier, while the area of the chromatographic peak is proportional to its concentration, allowing for precise quantification against a calibrated standard.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Product Analysis

For the analysis of volatile impurities and reaction by-products, Gas Chromatography-Mass Spectrometry (GC-MS) is the method of choice. In this technique, the sample is vaporized and introduced into a gas chromatograph, where components are separated based on their boiling points and affinity for the column's stationary phase. nih.govresearchgate.net

As each separated component elutes from the GC column, it enters the mass spectrometer, which acts as a highly specific detector. The mass spectrometer ionizes the molecules and records their mass-to-charge ratio and fragmentation pattern. This provides a mass spectrum that can be compared against spectral libraries for positive identification of volatile substances. GC-MS is highly sensitive and specific, making it ideal for detecting trace-level impurities in the final product. nih.gov

| Technique | Primary Application | Key Information Provided |

|---|---|---|

| ¹H NMR | Structural Elucidation | Information on proton environments and scalar couplings. |

| ¹³C NMR | Structural Elucidation | Details of the carbon backbone of the molecule. |

| 2D NMR (COSY, HSQC) | Structural Assignment | Unambiguous correlation of proton and carbon signals. |

| HRMS | Formula Confirmation | Accurate mass for elemental composition and fragmentation pathways. |

| IR & Raman Spectroscopy | Functional Group ID | Vibrational modes corresponding to specific chemical bonds (e.g., C-Cl, C=N). elixirpublishers.com |

| HPLC | Purity and Quantification | Separation of non-volatile components, purity assessment, and concentration. nih.gov |

| GC-MS | Volatile Impurity Analysis | Separation and identification of volatile by-products and impurities. nih.govresearchgate.net |

X-Ray Crystallography for Solid-State Structure Determination

X-ray crystallography stands as the definitive method for elucidating the three-dimensional atomic arrangement of a crystalline solid. This powerful analytical technique provides precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the structure and function of a molecule like this compound. The process involves irradiating a single crystal of the compound with a focused X-ray beam and analyzing the resulting diffraction pattern. The scattered X-rays provide a detailed map of the electron density within the crystal, from which the positions of the individual atoms can be determined.

The solid-state structure of a molecule is fundamental to its physical and chemical properties. For instance, the arrangement of molecules in a crystal lattice influences its melting point, solubility, and even its reactivity. In the context of medicinal chemistry and materials science, understanding the crystal packing and intermolecular forces is paramount for predicting the behavior of a compound. While specific crystallographic data for this compound is not publicly available, the analysis of closely related pyrimidine derivatives provides a clear indication of the type of structural information that would be obtained.

The refinement of crystal structures is often carried out using specialized software packages like SHELXL, which allow for the accurate modeling of atomic positions and displacement parameters. The quality of a crystal structure determination is typically assessed by the R-factor; a lower R-factor indicates a better agreement between the experimental diffraction data and the calculated model.

A hypothetical data table for the crystallographic analysis of this compound, based on typical values for similar organic molecules, is presented below to illustrate the nature of the data obtained from such an experiment.

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 12.2 |

| c (Å) | 9.8 |

| α (°) | 90 |

| β (°) | 105.3 |

| γ (°) | 90 |

| Volume (ų) | 1005 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.35 |

| R-factor | < 0.05 |

This table showcases the key parameters that define the unit cell of a crystal and the quality of the structural model. The determination of these parameters for this compound would provide a definitive understanding of its solid-state architecture.

Structure Reactivity and Structure Property Relationships in 2 Chloro 4 Ethyl 5 Methylpyrimidine and Its Analogs Non Biological Focus

Influence of Substituent Effects on Chemical Reactivity and Regioselectivity

The reactivity of the pyrimidine (B1678525) ring is significantly influenced by the nature and position of its substituents. In 2-Chloro-4-ethyl-5-methylpyrimidine, the chlorine atom at the C-2 position, and the ethyl and methyl groups at the C-4 and C-5 positions, respectively, collectively determine the molecule's susceptibility to nucleophilic attack and the regiochemical outcome of such reactions.

The pyrimidine ring is inherently electron-deficient, particularly at the 2-, 4-, and 6-positions, making it prone to nucleophilic aromatic substitution (SNAr) reactions. The chlorine atom at C-2 is a good leaving group, rendering this position a primary site for substitution. However, the regioselectivity of SNAr reactions on substituted pyrimidines is a nuanced interplay of electronic and steric factors.

In 2,4-dichloropyrimidines, nucleophilic attack typically occurs selectively at the C-4 position. wuxiapptec.com This preference is attributed to the greater LUMO coefficient at C-4 compared to C-2. stackexchange.com However, the presence of other substituents can alter this selectivity. For instance, an electron-donating group at the C-6 position of a 2,4-dichloropyrimidine (B19661) can direct nucleophilic attack to the C-2 position. wuxiapptec.com In the case of this compound, the ethyl group at C-4 and the methyl group at C-5 are both electron-donating through induction. These alkyl groups can influence the electron density distribution in the ring and potentially affect the regioselectivity of nucleophilic attack.

Furthermore, steric hindrance can play a significant role. The ethyl group at the C-4 position and the methyl group at the C-5 position can sterically hinder the approach of a nucleophile to the C-4 position, potentially favoring attack at the less sterically encumbered C-2 position. Studies on 2,4-disubstituted pyrimidines have shown that SNAr reactions with amines can occur selectively at the C-2 position.

The reactivity of the C-2 chloro substituent is also evident in reactions of analogous compounds. For example, in ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate, various nucleophiles readily displace the 4-chloro group. rsc.org However, with a different nucleophile like cyanide, the 2-methylthio group is displaced, highlighting the subtle balance of electronic and substrate-nucleophile interactions that govern regioselectivity. rsc.org

Table 1: Regioselectivity of Nucleophilic Aromatic Substitution on Substituted Pyrimidines

| Pyrimidine Derivative | Nucleophile | Position of Substitution | Reference |

| 2,4-Dichloropyrimidine | General Nucleophiles | C-4 | wuxiapptec.comstackexchange.com |

| 2,4-Dichloropyrimidine with C-6 electron-donating group | General Nucleophiles | C-2 | wuxiapptec.com |

| 2,4-Disubstituted Pyrimidines | Anilines, Amines | C-2 | |

| Ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate | Dimethylamine, Sodium phenoxide | C-4 | rsc.org |

| Ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate | Sodium cyanide | C-2 (displaces methylthio) | rsc.org |

Stereoelectronic Modulations within the Pyrimidine Ring System and their Chemical Consequences

Stereoelectronic effects, which involve the influence of the spatial arrangement of orbitals on the electronic properties and reactivity of a molecule, are crucial in understanding the behavior of this compound. The ethyl and methyl substituents, while simple alkyl groups, exert subtle but significant stereoelectronic control over the pyrimidine ring.

A key stereoelectronic effect is hyperconjugation, where the sigma bonds of the alkyl groups can interact with the pi-system of the pyrimidine ring. This interaction can lead to delocalization of electron density and stabilization of certain conformations or transition states. For instance, the position of a methyl group on a pyridine (B92270) ring has been shown to significantly influence its dehydrogenation reactivity, a process dependent on thermodynamic and kinetic factors governed by stereoelectronic effects. A methyl group at the 2-position was found to lower the activation energy for dehydrogenation compared to substitution at other positions. While this is on a pyridine ring, the principles can be extended to the pyrimidine system of this compound.

These stereoelectronic modulations have direct chemical consequences. They can influence the rate and regioselectivity of reactions by stabilizing or destabilizing transition states. For example, the orientation of the ethyl group's C-C bond relative to the pyrimidine ring can affect the accessibility of the adjacent C-Cl bond to an incoming nucleophile, thereby influencing the rate of substitution.

Relationships between Molecular Structure and Catalytic Performance in Chemical Reactions

While this compound itself is not typically a catalyst, its structural motifs are found in ligands and other molecules that participate in catalytic processes. The pyrimidine core, with its specific substitution pattern, can influence the outcome of a catalytic reaction.

The nitrogen atoms in the pyrimidine ring possess lone pairs of electrons that can coordinate to metal centers, making pyrimidine derivatives useful as ligands in catalysis. The electronic properties of the substituents on the pyrimidine ring can tune the electron-donating ability of the nitrogen atoms, thereby modulating the activity and selectivity of the metal catalyst. The electron-donating ethyl and methyl groups in this compound would increase the basicity of the ring nitrogens, potentially enhancing their ability to coordinate to a metal.

For example, pyrimidine derivatives have been used in nickel(II)-catalyzed syntheses of other pyrimidines. acs.org In these reactions, the pyrimidine-based ligand plays a crucial role in the catalytic cycle. Similarly, the pyrimidine ring can act as an activating group in certain catalytic transformations. nih.gov

Furthermore, porous materials incorporating pyrimidine functionalities, such as metal-organic frameworks (MOFs), have been developed for heterogeneous catalysis. A bimetallic-organic framework containing phosphorus acid groups has been successfully used as a catalyst for the preparation of pyrido[2,3-d]pyrimidines. The structure of the pyrimidine-containing linker within the MOF is critical to its catalytic performance.

Table 2: Examples of Pyrimidine Derivatives in Catalysis

| Catalytic System | Role of Pyrimidine Derivative | Reaction | Reference |

| Nickel(II) complexes with pyrimidine-based ligands | Ligand | Synthesis of pyrimidines | acs.org |

| Pyrimidine aldehydes in Soai reaction | Activating group | Asymmetric alkylation | nih.gov |

| Bimetallic-organic framework with pyrimidine linkers | Heterogeneous catalyst | Synthesis of pyrido[2,3-d]pyrimidines |

Elucidating Structural Determinants for Chemical Stability

The chemical stability of this compound is determined by the strength of its covalent bonds and its susceptibility to various degradation pathways. The primary points of reactivity that can lead to decomposition are the C-Cl bond and the pyrimidine ring itself.

The C-Cl bond at the C-2 position is the most likely site of degradation, particularly through nucleophilic attack as discussed in section 7.1. The stability of this bond will depend on the reaction conditions, such as the presence of nucleophiles and the solvent.

The pyrimidine ring itself is relatively stable due to its aromatic character. However, under harsh conditions, such as strong oxidation or reduction, the ring can be cleaved. The ethyl and methyl substituents, being alkyl groups, are generally stable but can be susceptible to oxidation at the benzylic-like positions under certain conditions.

While oxidative defluorination is a known degradation pathway for some fluorinated compounds, the analogous oxidative dechlorination of chloropyrimidines is less commonly reported in the context of environmental or metabolic degradation. nih.gov However, the C-Cl bond can be cleaved under reductive conditions. For instance, catalytic hydrogenation can be used to remove the chlorine atom from a chloropyrimidine.

Future Research Directions and Emerging Trends in 2 Chloro 4 Ethyl 5 Methylpyrimidine Chemistry

Development of Sustainable and Green Synthesis Protocols for Halogenated Pyrimidines

The chemical industry is undergoing a paradigm shift towards green and sustainable practices, and the synthesis of halogenated pyrimidines is no exception. Traditional synthesis methods often rely on hazardous solvents and harsh reagents, leading to significant environmental impact and economic costs. acs.org Future research is intensely focused on developing eco-friendly protocols that minimize waste, reduce energy consumption, and utilize safer materials.

A key area of development is the adoption of mechanochemistry , where reactions are induced by mechanical force, such as ball milling, often in the absence of a solvent. rsc.orgresearchgate.net This solvent-less approach has been successfully applied to the synthesis of various pyrimidine (B1678525) derivatives, including pyrano[2,3-d]pyrimidines, with quantitative yields and without the need for a catalyst. nih.govnih.gov These techniques offer numerous advantages, including simplified workup procedures, reduced reaction times, and scalability, making them suitable for industrial applications. rsc.orgacs.org For a compound like 2-Chloro-4-ethyl-5-methylpyrimidine, mechanochemical methods could streamline its production, eliminating the need for volatile organic solvents.

Another significant trend is the use of multicomponent reactions (MCRs) in a one-pot synthesis. MCRs are atom-economical processes where three or more reactants combine in a single step to form a product that contains the essential parts of all starting materials. When combined with solvent-free conditions, MCRs represent a highly efficient and green route to complex molecules. researchgate.net Research has demonstrated the synthesis of various pyrimidine derivatives using MCRs catalyzed by recyclable materials like modified zinc oxide nanoparticles or ferric chloride, avoiding expensive and toxic metal catalysts. acs.orgacs.orgresearchgate.net Applying these principles to the synthesis of this compound could involve the condensation of appropriate precursors under solvent-free or aqueous conditions, catalyzed by a reusable, environmentally benign catalyst. researchgate.netnih.gov

The development of water-based or solvent-free tandem reactions, promoted by simple catalysts like ammonium (B1175870) iodide, also presents a promising avenue for the synthesis of substituted pyrimidines. acs.org These methods are attractive due to the use of readily available starting materials and the avoidance of harmful solvents and metal catalysts. acs.org

Exploration of Novel Catalytic Systems for Enhanced Functionalization

The functionalization of the pyrimidine core is crucial for creating new molecules with tailored properties. Future research is heavily invested in discovering and implementing novel catalytic systems that offer greater efficiency, selectivity, and a broader substrate scope for modifying compounds like this compound.

A major focus is on the direct C-H functionalization of the pyrimidine ring, which avoids the need for pre-functionalized substrates, thereby making synthetic routes more efficient and atom-economical. colab.ws While challenging, significant progress has been made using various catalytic approaches. Transition-metal-catalyzed reactions remain a powerful tool, but there is a growing emphasis on developing more sustainable alternatives. colab.ws

Organocatalysis , which uses small organic molecules as catalysts, has emerged as a powerful and sustainable alternative to metal-based catalysis. conicet.gov.ar For instance, amine-based organocatalysts like pyrrolidine (B122466) have been used for the synthesis of pyrimidine acyclic nucleosides under mild conditions. conicet.gov.ar Photocatalysis is another burgeoning field, where visible light is used to drive chemical reactions. nih.gov Light-promoted, metal-free, three-component reactions have been developed to synthesize perfluoroalkylated pyrimidines, demonstrating the potential for introducing a wide range of functional groups under mild conditions. acs.org Such systems could be adapted for the functionalization of this compound, potentially enabling selective modifications at various positions on the ring.

Furthermore, the development of nanocatalysts , including magnetically recoverable ones, is a significant trend. researchgate.net These catalysts offer high activity and stability, and their magnetic nature allows for easy separation from the reaction mixture and reuse, aligning with the principles of green chemistry. Zeolite-supported gold nanoparticles, for example, have been used as a green catalyst for the one-pot synthesis of pyrimidine derivatives. researchgate.net

Integration of Artificial Intelligence and Machine Learning in Pyrimidine Chemical Design and Synthesis

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical research, from molecular design to synthesis planning. nih.gov These computational tools can analyze vast datasets to identify patterns, predict properties, and optimize processes with a speed and accuracy unattainable through human intuition alone.

For pyrimidine chemistry, AI and ML can accelerate the discovery of new derivatives of this compound with specific, desirable properties. researchgate.net For example, ML models can be trained on existing data to predict the biological activity or material properties of novel pyrimidine compounds, allowing researchers to prioritize the synthesis of the most promising candidates. researchgate.netresearchgate.net This data-driven approach has been used to design pyrimidine-based corrosion inhibitors and potent CDK9 inhibitors. researchgate.netresearchgate.net

AI is also transforming retrosynthetic analysis and the optimization of synthesis pathways. Deep learning models can predict the outcomes of chemical reactions and suggest the most viable synthetic routes to a target molecule, significantly reducing the time and resources spent on trial-and-error experimentation. preprints.org For a molecule like this compound, AI could devise more efficient synthetic pathways or optimize the conditions (e.g., temperature, solvent, catalyst) for existing routes to improve yield and purity. preprints.org

Generative AI models can even design entirely new molecules (de novo design) with optimized properties for a specific target, such as a biological receptor or a material application. This capability opens up vast possibilities for exploring the chemical space around the pyrimidine scaffold.

Expanding Applications in Advanced Materials Science and Chemical Tool Development

While pyrimidine derivatives are well-established in medicine, future research is exploring their utility in new domains, including advanced materials and as specialized chemical tools. ontosight.aimdpi.comnih.gov The unique electronic properties of the pyrimidine ring make it an attractive building block for functional materials.

In materials science , there is growing interest in using pyrimidine-based structures for applications in electronics. Computational studies have shown that expanding the pyrimidine ring system can create DNA-like motifs with enhanced electrical conductivity, suggesting potential applications in DNA nanowires and other molecular electronic devices. nih.gov The specific electronic structure of halogenated pyrimidines, which can be finely tuned by the position and nature of the halogen substituent, is crucial for designing these advanced materials. aip.org The defined structure of this compound could be leveraged for creating novel organic semiconductors or components for light-emitting devices.

In the realm of chemical biology , pyrimidine derivatives are being developed as sophisticated chemical probes to study biological processes. For instance, pyrimidine nucleoside analogues can be incorporated into the DNA of parasites like Trypanosoma cruzi, allowing researchers to visualize and quantify parasite replication and assess the efficacy of new drugs. plos.org Halogenated pyrimidines have also been investigated as radiosensitizers in cancer therapy, where their incorporation into tumor DNA makes cancer cells more susceptible to radiation treatment. nih.gov These applications highlight a shift towards using pyrimidine derivatives not just as therapeutic agents themselves, but as tools to understand disease and develop new treatment strategies. researchgate.netontosight.ai

Q & A

Basic Research Questions

Q. How can reaction conditions be optimized for the synthesis of 2-chloro-4-ethyl-5-methylpyrimidine?

- Methodological Approach :

- Chlorination : Use phosphoryl chloride (POCl₃) as a chlorinating agent under reflux conditions (110–120°C) with catalytic dimethylformamide (DMF) to enhance reactivity. Monitor reaction progress via thin-layer chromatography (TLC) .